molecular formula C29H59NO4Si B12283929 tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate

tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate

Cat. No.: B12283929
M. Wt: 513.9 g/mol
InChI Key: BNQGEEYVRPZAHL-GHVJWSGMSA-N
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Description

D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl: is a complex organic compound that has garnered significant interest in various scientific fields. This compound is a derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. The addition of tert-butyloxycarbonyl and tert-butyldimethylsilyl groups enhances its stability and functionality, making it a valuable tool in biochemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl typically involves multiple steps, starting from commercially available sphingosine. The process generally includes:

Industrial Production Methods

While the synthesis of this compound is primarily conducted in research laboratories, industrial-scale production would involve similar steps but optimized for larger quantities. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate sphingosine .

Scientific Research Applications

D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Plays a role in studying cellular signaling pathways and membrane dynamics.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl exerts its effects is primarily through its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various proteins and enzymes, modulating their activity and influencing cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl: can be compared with other sphingosine derivatives:

The uniqueness of D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl lies in its enhanced stability and versatility, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C29H59NO4Si

Molecular Weight

513.9 g/mol

IUPAC Name

tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate

InChI

InChI=1S/C29H59NO4Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(34-35(8,9)29(5,6)7)25(24-31)30-27(32)33-28(2,3)4/h22-23,25-26,31H,10-21,24H2,1-9H3,(H,30,32)/b23-22+

InChI Key

BNQGEEYVRPZAHL-GHVJWSGMSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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